molecular formula C16H15BrN2OS B4139530 1-[3-(4-Bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one

1-[3-(4-Bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one

Cat. No.: B4139530
M. Wt: 363.3 g/mol
InChI Key: CSNKADGTHLEWMD-UHFFFAOYSA-N
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Description

1-[3-(4-Bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one is a heterocyclic compound that contains a pyrazole ring substituted with a bromophenyl group, a propionyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzaldehyde with thiosemicarbazide can form an intermediate, which is then cyclized to produce the desired pyrazole derivative. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to reflux temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(4-Bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    1-[3-(4-Bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one: Unique due to its specific substitution pattern.

    4-(4-bromophenyl)-thiazol-2-amine: Similar in having a bromophenyl group but differs in the heterocyclic core.

    1,5-bis(4-bromophenyl)-3-(naphthalen-1-yl)pentane-1,5-dione: Shares the bromophenyl group but has a different overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development .

Properties

IUPAC Name

1-[3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2OS/c1-2-16(20)19-14(11-5-7-12(17)8-6-11)10-13(18-19)15-4-3-9-21-15/h3-9,14H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNKADGTHLEWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(4-Bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one
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1-[3-(4-Bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one
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1-[3-(4-Bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one
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1-[3-(4-Bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one
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1-[3-(4-Bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Reactant of Route 6
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1-[3-(4-Bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one

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